molecular formula C13H20N2O2 B3752433 butyl [4-(dimethylamino)phenyl]carbamate

butyl [4-(dimethylamino)phenyl]carbamate

Cat. No.: B3752433
M. Wt: 236.31 g/mol
InChI Key: VOTCCOIRKVNYBY-UHFFFAOYSA-N
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Description

Butyl [4-(dimethylamino)phenyl]carbamate is a carbamate derivative characterized by a dimethylamino group (-N(CH₃)₂) at the para position of a phenyl ring, linked to a butyl carbamate moiety. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry, particularly in drug discovery targeting enzymes like histone deacetylases (HDACs). The dimethylamino group enhances electron-donating capacity and lipophilicity, while the carbamate group may act as a zinc-binding motif in enzyme inhibition .

Properties

IUPAC Name

butyl N-[4-(dimethylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-5-10-17-13(16)14-11-6-8-12(9-7-11)15(2)3/h6-9H,4-5,10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTCCOIRKVNYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl [4-(dimethylamino)phenyl]carbamate typically involves the reaction of 4-(dimethylamino)aniline with butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-(dimethylamino)aniline+butyl chloroformatebutyl [4-(dimethylamino)phenyl]carbamate+HCl\text{4-(dimethylamino)aniline} + \text{butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-(dimethylamino)aniline+butyl chloroformate→butyl [4-(dimethylamino)phenyl]carbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyl [4-(dimethylamino)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Butyl [4-(dimethylamino)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in enzyme studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of butyl [4-(dimethylamino)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylamino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Carbamate Derivatives

Compound Substituents/Modifications Aromatic Groups Molecular Formula Molecular Weight (g/mol)
Butyl [4-(dimethylamino)phenyl]carbamate -N(CH₃)₂ (para), butyl carbamate Phenyl C₁₃H₁₉N₂O₂ 247.3
Ethyl [4-(dimethylamino)-2-methyl-2-(naphthalen-1-yl)butyl]carbamate -N(CH₃)₂, ethyl carbamate, naphthalene, methyl Naphthalene, phenyl C₂₀H₂₈N₂O₂ 328.45
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates -Cl, chlorophenyl, carbamate Phenyl Variable (e.g., C₁₄H₁₀Cl₂N₂O₂) ~300–350

Key Observations :

  • Chlorinated derivatives () feature electron-withdrawing substituents, which may reduce lipophilicity compared to the dimethylamino group in the target compound .

Physicochemical Properties

Table 2: Lipophilicity and Solubility Trends

Compound Calculated logP* Lipophilicity (HPLC k) Solubility (Qualitative)
This compound ~2.5 Higher than Cl analogs Moderate (polar groups)
Chlorinated carbamates ~1.8–2.2 Lower k values Higher aqueous solubility
Naphthalene-containing carbamate ~3.0–3.5 Not reported Low (bulky aromatic)

*Estimated via fragment-based methods.

Analysis :

  • The dimethylamino group in the target compound increases logP compared to chloro derivatives, suggesting better membrane permeability .
  • The naphthalene analog’s higher logP () may limit bioavailability despite enhanced target binding .

Key Findings :

  • The target compound’s dimethylamino and carbamate groups align with HDAC inhibitor pharmacophores, though direct activity data are lacking .
  • Chlorinated analogs () may prioritize antimicrobial over epigenetic targets due to reduced zinc-binding efficiency .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the dimethylamino group (δ ~2.8–3.0 ppm for N(CH3)2) and carbamate linkage (C=O at ~155–160 ppm in 13C).
  • Infrared Spectroscopy (IR) : Detect carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
    Similar characterization protocols are validated in studies on phenyl carbamate derivatives .

How does the tert-butyl group influence the stability and reactivity of this compound under various storage conditions?

Advanced Research Question
The tert-butyl group provides steric hindrance, enhancing stability against hydrolysis and oxidation. Key findings:

  • Hydrolytic stability : Stable in neutral pH but degrades under acidic/basic conditions (e.g., t1/2 < 24 hours in 1M HCl).
  • Storage recommendations : Store at –20°C in inert atmospheres (argon) to prevent moisture absorption.
  • Reactivity : The carbamate bond may react with strong nucleophiles (e.g., amines) or electrophiles under catalytic conditions.
    Comparative data from tert-butyl carbamate analogs support these observations .

What strategies can resolve contradictory data on the biological activity of this compound across in vitro models?

Advanced Research Question

  • Assay standardization : Use consistent cell lines (e.g., HEK293 or HepG2) and control for dimethyl sulfoxide (DMSO) solvent effects.
  • Dose-response analysis : Establish EC50/IC50 curves across multiple replicates to identify outliers.
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out assay-specific degradation.
  • Comparative studies : Cross-reference with structurally similar carbamates (e.g., ethyl or phenyl derivatives) to isolate substituent effects .

What are the key safety considerations for handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Exposure control : Avoid inhalation of fine powders; use respiratory protection (NIOSH-approved N95 masks) if aerosolization is possible.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.
    Safety protocols align with those for tert-butyl carbamate derivatives in published SDS .

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase) or receptors.
  • Quantum mechanics/molecular mechanics (QM/MM) : Assess electronic effects of the dimethylamino group on binding affinity.
  • Pharmacophore mapping : Identify key interaction sites (e.g., hydrogen bonding via carbamate oxygen).
    Studies on dimethylamino-substituted benzamides validate these approaches for predicting ADME properties .

What experimental designs are recommended to study the degradation pathways of this compound in environmental systems?

Advanced Research Question

  • Hydrolysis studies : Monitor degradation in buffers (pH 3–11) at 25–37°C using LC-MS to identify breakdown products.
  • Photolysis experiments : Exclude light or use UV lamps to simulate sunlight effects.
  • Microbial degradation : Incubate with soil or wastewater microbiota to assess biodegradation rates.
    Methodologies are adapted from ecotoxicological assessments of carbamate pesticides .

How does the dimethylamino group modulate the electronic properties of this compound in solution?

Advanced Research Question

  • UV-Vis spectroscopy : Detect bathochromic shifts due to electron-donating dimethylamino groups.
  • Cyclic voltammetry : Measure oxidation potentials (~0.8–1.2 V vs. Ag/AgCl) to quantify electron density.
  • DFT calculations : Model HOMO-LUMO gaps and charge distribution using Gaussian or ORCA software.
    Comparisons with non-dimethylamino carbamates highlight enhanced resonance stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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butyl [4-(dimethylamino)phenyl]carbamate
Reactant of Route 2
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butyl [4-(dimethylamino)phenyl]carbamate

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